molecular formula C17H19NO8 B13840777 [4-Acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate

[4-Acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate

Cat. No.: B13840777
M. Wt: 365.3 g/mol
InChI Key: AZEOAFROQDCKCF-UHFFFAOYSA-N
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Description

[4-Acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including acetoxy, nitromethylidene, and phenylmethoxy, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by specific functional group transformations. Common synthetic routes include:

    Esterification: Formation of the acetoxy group through the reaction of an alcohol with acetic anhydride or acetyl chloride.

    Nitration: Introduction of the nitromethylidene group via nitration reactions using nitric acid or other nitrating agents.

    Etherification: Formation of the phenylmethoxy group through the reaction of a phenol derivative with an alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[4-Acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate can undergo various chemical reactions, including:

    Oxidation: The nitromethylidene group can be oxidized to form nitro or nitroso derivatives.

    Reduction: Reduction of the nitromethylidene group can yield amine derivatives.

    Substitution: The acetoxy and phenylmethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or alkoxide ions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism by which [4-Acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Bromomethyl methyl ether: Shares the ether functional group but differs in other substituents.

    Sulfur compounds: Contain sulfur atoms and exhibit different chemical properties and reactivity.

Uniqueness

[4-Acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C17H19NO8

Molecular Weight

365.3 g/mol

IUPAC Name

[4-acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate

InChI

InChI=1S/C17H19NO8/c1-11(19)25-15-14(8-18(21)22)10-24-17(16(15)26-12(2)20)23-9-13-6-4-3-5-7-13/h3-8,15-17H,9-10H2,1-2H3

InChI Key

AZEOAFROQDCKCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(=C[N+](=O)[O-])COC1OCC2=CC=CC=C2)OC(=O)C

Origin of Product

United States

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